

Comparative Analysis of 1-Chlorooctadecane and 1-Methoxyoctadecane: A Spectroscopic Data Guide

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Compound of Interest

Compound Name: 1-(Chloromethoxy)octadecane

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Introduction

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-chlorooctadecane and 1-methoxyoctadecane. The initial subject of this guide, **1-(chloromethoxy)octadecane**, is not a readily available or well-characterized compound, with limited to no published spectroscopic data. Therefore, this guide focuses on two structurally related and commercially available alternatives that can serve as valuable reference compounds in relevant research applications. Octadecane is also included as a baseline for comparison. The data presented herein is essential for the structural elucidation and quality control of these long-chain aliphatic compounds.

Data Presentation

The following tables summarize the available NMR and mass spectrometry data for octadecane, 1-chlorooctadecane, and 1-methoxyoctadecane.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
Octadecane	CDCl ₃	~0.88	Triplet	-CH ₃
~1.26	Singlet (broad)	-(CH ₂) ₁₆ -		
1-Chlorooctadecane	CDCl ₃	Data available in spectral databases[1][2]	-	-
1-Methoxyoctadecane	CDCl ₃	Data available in spectral databases	-	-

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Octadecane	CDCl ₃	32.05, 29.83, 29.49, 22.79, 14.14[3]
1-Chlorooctadecane	CDCl ₃	Data available in spectral databases[2]
1-Methoxyoctadecane	CDCl ₃	Data available in spectral databases[4]

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
Octadecane	C ₁₈ H ₃₈	254.49	57, 71, 85, 99[3]
1-Chlorooctadecane	C ₁₈ H ₃₇ Cl	288.94	Data available in spectral databases[2][5]
1-Methoxyoctadecane	C ₁₉ H ₄₀ O	284.52	45, 57, 69, 83, 97[4]

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data for long-chain aliphatic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of the solid sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
- Vortex the mixture until the sample is fully dissolved.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Ensure the sample height in the NMR tube is a minimum of 4 cm.

2. NMR Data Acquisition:

- The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher for optimal resolution.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Typical spectral parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Identify the peak multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- For volatile and thermally stable compounds like long-chain alkanes and their derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.
- Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
- The sample is vaporized and separated on a capillary GC column (e.g., a nonpolar column like DB-5ms).
- The separated components elute from the column and enter the ion source of the mass spectrometer.

- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

2. Mass Analysis:

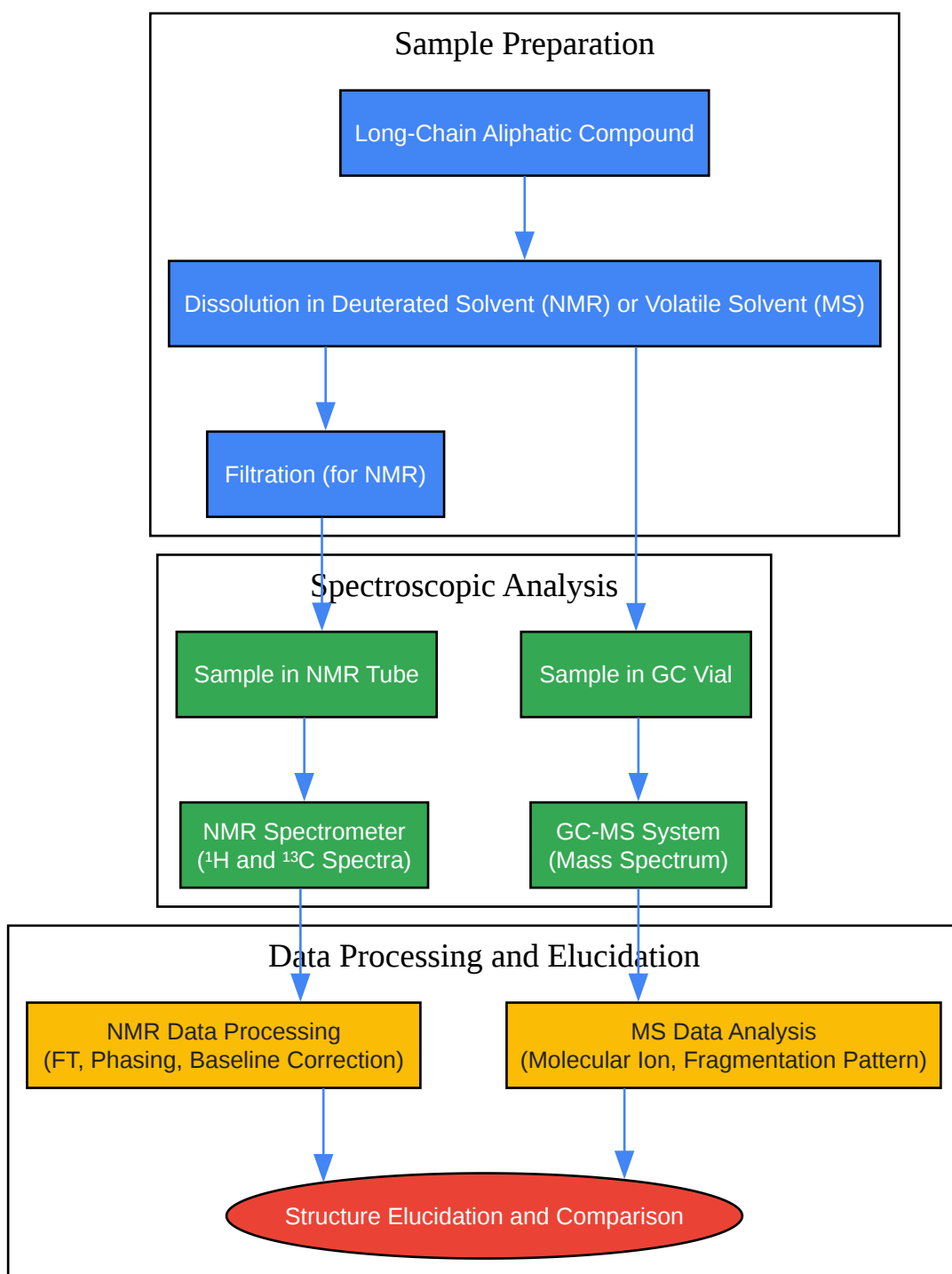
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Data Interpretation:

- A mass spectrum is generated, which is a plot of ion intensity versus m/z .
- The peak with the highest m/z often corresponds to the molecular ion (M^+), which provides the molecular weight of the compound.
- The fragmentation pattern is characteristic of the molecule's structure. For long-chain alkanes, characteristic losses of alkyl fragments (C_nH_{2n+1}) are observed.^[6]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the characterization of long-chain aliphatic compounds using NMR and mass spectrometry.



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Caption: Experimental workflow for NMR and MS analysis.

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- To cite this document: BenchChem. [Comparative Analysis of 1-Chlorooctadecane and 1-Methoxyoctadecane: A Spectroscopic Data Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15334931#nmr-and-mass-spectrometry-data-for-1-chloromethoxy-octadecane]

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